molecular formula C8H12O4 B7800803 trans-1,2-Cyclohexanedicarboxylic acid CAS No. 845713-34-0

trans-1,2-Cyclohexanedicarboxylic acid

Cat. No.: B7800803
CAS No.: 845713-34-0
M. Wt: 172.18 g/mol
InChI Key: QSAWQNUELGIYBC-PHDIDXHHSA-N
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Description

Trans-1,2-Cyclohexanedicarboxylic acid is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
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Biological Activity

trans-1,2-Cyclohexanedicarboxylic acid (trans-1,2-CHDA), a bicyclic organic compound with the molecular formula C8_8H12_{12}O4_4, has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological effects, including antimicrobial properties, interactions with biological systems, and implications for drug development.

  • Molecular Formula : C8_8H12_{12}O4_4
  • Molecular Weight : 172.18 g/mol
  • CAS Number : 2305-32-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of trans-1,2-CHDA and its derivatives. A notable study synthesized iron complexes of cyclohexanedicarboxylic acid and evaluated their antimicrobial activities against various bacterial and fungal strains.

Summary of Antimicrobial Findings:

MicroorganismActivity TypeResult
Bacillus subtilis AntibacterialSignificant activity observed
Staphylococcus aureus AntibacterialSignificant activity observed
Escherichia coli AntibacterialSignificant activity observed
Pseudomonas aeruginosa AntibacterialSignificant activity observed
Candida albicans AntifungalSignificant activity observed
Candida glabrata AntifungalSignificant activity observed
Fusarium solani AntifungalSignificant activity observed

The study demonstrated that the iron complex of trans-1,2-CHDA exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria as well as antifungal activities against common pathogenic fungi .

The mechanism by which trans-1,2-CHDA exerts its biological effects is believed to involve the formation of metal complexes, which enhance its solubility and bioavailability. The presence of carboxylic acid groups in trans-1,2-CHDA facilitates coordination with metal ions, leading to increased antimicrobial efficacy. The complexation reactions were characterized by spectrophotometric methods, indicating a strong interaction between the acid and metal ions .

Case Studies and Research Findings

A significant case study investigated the thermodynamic properties and molecular self-assembly mechanisms of trans-1,2-CHDA when used in chiral resolution processes. The study utilized phenylethylamine as a resolving agent to form diastereomeric salts, demonstrating the compound's versatility in pharmaceutical applications .

Key Findings from the Case Study:

  • Chiral Resolution : Achieved high enantiomeric purity (97% e.e.) by controlling the molar ratio of resolving agent to trans-1,2-CHDA.
  • Crystal Structure Analysis : Revealed differences in solubility and stability among the formed salts, attributed to variations in intermolecular interactions.

Implications for Drug Development

The biological activities of this compound suggest its potential as a scaffold for developing new antimicrobial agents. Its ability to form stable complexes with metal ions could be exploited in designing targeted therapies for infections caused by resistant strains of bacteria and fungi.

Scientific Research Applications

Organic Synthesis

trans-1,2-Cyclohexanedicarboxylic acid serves as an important intermediate in organic synthesis. It is utilized in the preparation of various compounds, including:

  • Selective Cathepsin K Inhibitors : Used in synthesizing enantiopure (α-cyanoalkyl)(tetrahydropyrido[4,3-b]indolecarbonyl)cyclohexanecarboxamides for the treatment of osteoarthritis. The compound's structure allows for the modulation of biological activity through stereochemistry .
  • Sodium Channel Blockers : It is also a reagent for synthesizing novel cyclopentanedicarboxamide sodium channel blockers aimed at chronic pain management .

Table 1: Synthesis Applications of this compound

ApplicationDescriptionReference
Cathepsin K InhibitorsIntermediate for selective inhibitors for osteoarthritis
Sodium Channel BlockersReagent in the synthesis of compounds for chronic pain
Lurasidone HydrochlorideKey intermediate in the synthesis of this antipsychotic drug

Pharmaceutical Applications

The compound is notably involved in the pharmaceutical industry as a precursor for several therapeutic agents:

  • Lurasidone Hydrochloride : A well-known antipsychotic used to treat schizophrenia. The synthesis process involves this compound as a critical intermediate, highlighting its importance in medicinal chemistry .

Chiral Resolution

This compound can be resolved into its enantiomers using chiral resolving agents like (S)-phenylethylamine. This process is significant in producing high-purity enantiomers for pharmaceutical applications:

  • Diastereomeric Salt Formation : By controlling the molar ratios during the resolution process, researchers can obtain either enantiomer with high enantiomeric excess (e.e.) purity. For example, a molar ratio of less than 3:1 yields trans-(1S,2S)-cyclohexane dicarboxylic acid with 97% e.e. purity .

Table 2: Chiral Resolution Outcomes

Molar Ratio (S)-PhenylethylamineProducte.e. (%)
< 3:1trans-(1S,2S)-Cyclohexanedicarboxylic acid97
> 3:1Racemic trans-(1,2)-Cyclohexanedicarboxylic acidN/A

Structural Studies

Crystallographic studies have been conducted on this compound and its derivatives to understand their structural properties better. These studies provide insights into intermolecular interactions and stability factors relevant to their applications.

Case Study 1: Synthesis of Lurasidone

A detailed process involving this compound as an intermediate has been documented in patent literature. The method emphasizes the importance of achieving high purity (>99% HPLC) for effective pharmaceutical applications .

Case Study 2: Thermodynamic Analysis

Recent research has investigated the thermodynamic and molecular self-assembly mechanisms during the chiral resolution of this compound. This study highlights how varying molar ratios affect product outcomes and crystallization behavior .

Properties

IUPAC Name

(1R,2R)-cyclohexane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAWQNUELGIYBC-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239842
Record name rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305-32-0, 845713-34-0, 46022-05-3
Record name (±)-trans-1,2-Cyclohexanedicarboxylic acid
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Record name rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid
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Record name 1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel-
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Record name rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid
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Record name trans-cyclohexane-1,2-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of trans-1,2-cyclohexanedicarboxylic acid?

A1: The molecular formula is C8H12O4, and the molecular weight is 172.18 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers have used various techniques like NMR ((1)H, (13)C, and (19)F), IR spectroscopy, and mass spectrometry to characterize this compound and its derivatives. [, , , , , ] X-ray crystallography has also been extensively used to determine the crystal structures of the acid and its salts. [, , , , , ]

Q3: What are the different isomers of cyclohexanedicarboxylic acid?

A3: There are three main isomers: cis-1,2-cyclohexanedicarboxylic acid, this compound, and cis/trans 1,3-cyclohexanedicarboxylic acid. Each isomer exhibits different physical and chemical properties. [, , , ]

Q4: Is this compound chiral?

A4: Yes, it exists as two enantiomers, (1R,2R) and (1S,2S), due to the two chiral carbon atoms in its cyclohexane ring. [, , , , , ]

Q5: How are the enantiomers of this compound separated?

A5: The most common method is chiral resolution, typically by forming diastereomeric salts with optically active amines like (R)- or (S)-1-phenylethylamine or (R)-α-methylbenzylamine. These salts can then be separated based on their different solubilities. [, , ]

Q6: What are the main applications of this compound?

A6: It serves as a valuable building block in various fields:

  • Coordination polymers: It acts as a ligand, forming diverse structures with metal ions like cobalt, uranyl, and others, with applications in gas storage, sensors, and catalysis. [, , , ]
  • Chiral synthesis: Enantiopure forms are crucial for synthesizing chiral molecules, including pharmaceuticals and other bioactive compounds. [, ]
  • Polymers: It is a monomer for producing polyesters and polyamides with specific properties, including stereoregularity. [, ]
  • Supramolecular chemistry: It forms host-guest complexes and self-assembled structures due to its ability to participate in hydrogen bonding. [, ]

Q7: How does the chirality of this compound impact its applications?

A7: Chirality significantly influences the properties and applications of the acid:

  • Coordination polymers: Using enantiopure forms leads to the formation of chiral frameworks with potential applications in enantioselective catalysis and separation. [, ]
  • Supramolecular chemistry: Chiral recognition and the formation of helical assemblies are observed when interacting with other chiral molecules. []
  • Polymers: Polymer properties are affected by the chirality of the monomer, influencing factors like crystallinity and thermal behavior. []

Q8: What are the conformational preferences of this compound and its derivatives?

A8: Studies using various techniques like NMR, CD spectroscopy, and dipole moment measurements revealed that the conformational preferences are influenced by:

  • Derivatization: Esterification and amidation can alter the conformational preferences. [, ]

Q9: How do the carboxyl groups in this compound interact during fragmentation in mass spectrometry?

A9: Studies showed that the carboxyl groups in the cis isomer interact more readily, leading to a more facile loss of water from the molecular ion compared to the trans isomer. This difference is attributed to the spatial arrangement of the carboxyl groups and their ability to form a stable anhydride structure in the fragment ion. [, , ]

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